

Application Note: High-Resolution Mass Spectrometric Analysis of 2-(3-Fluorophenyl)azetidine

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Compound of Interest

Compound Name:	2-(3-Fluorophenyl)azetidine hydrochloride
CAS No.:	1354950-56-3
Cat. No.:	B1441482

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Introduction and Significance

2-(3-Fluorophenyl)azetidine is a heterocyclic compound featuring an azetidine ring linked to a fluorinated phenyl group. Azetidine moieties are of significant interest in medicinal chemistry, serving as versatile scaffolds in the design of novel therapeutic agents due to their unique conformational properties and ability to modulate physicochemical characteristics.[1][2] The precise characterization of such molecules is a cornerstone of drug discovery and development, where unambiguous identification of the active pharmaceutical ingredient (API), its intermediates, and potential impurities is mandated by regulatory bodies.[3][4]

High-Resolution Mass Spectrometry (HRMS) stands as the definitive analytical technique for this purpose.[4][5] Unlike low-resolution mass spectrometry which provides only a nominal mass, HRMS delivers mass measurements with exceptional accuracy (typically below 5 parts-per-million), enabling the confident determination of a molecule's elemental composition.[6][7] When coupled with tandem mass spectrometry (MS/MS), HRMS provides detailed structural information through controlled molecular fragmentation, making it an indispensable tool for structural confirmation and impurity profiling.[6][8]

This guide provides a comprehensive framework for the analysis of 2-(3-Fluorophenyl)azetidine using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS),

detailing instrument principles, optimized protocols, and data interpretation strategies for researchers and drug development professionals.

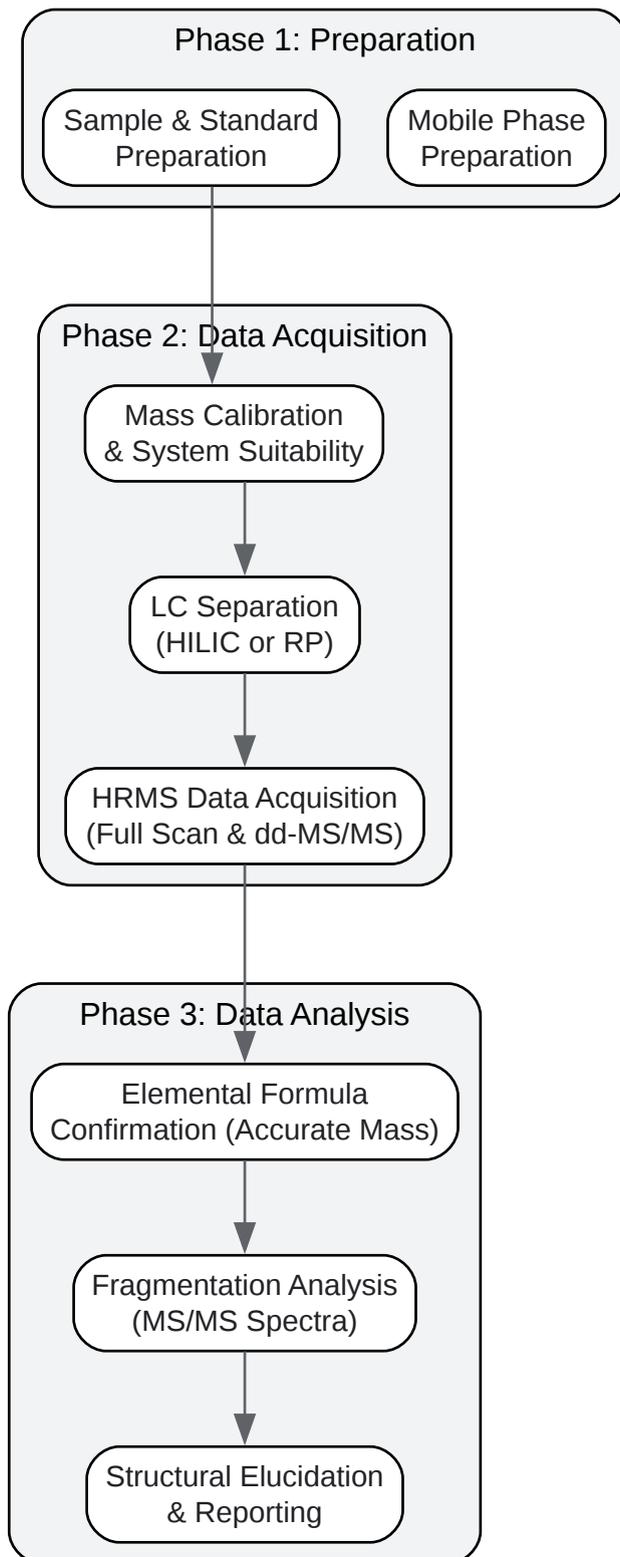
Foundational Principles of LC-HRMS for Small Molecule Characterization

A successful HRMS analysis hinges on the synergistic operation of its core components: the liquid chromatograph, the ion source, and the high-resolution mass analyzer.^[9]

- **Ionization:** For a polar, nitrogen-containing molecule like 2-(3-Fluorophenyl)azetidine, Electrospray Ionization (ESI) is the method of choice.^[10] Operating in positive ion mode, ESI facilitates the gentle transfer of the analyte from the liquid phase into the gas phase as a protonated molecular ion, $[M+H]^+$, with minimal in-source fragmentation.
- **High-Resolution Mass Analysis:** The power of HRMS lies in its mass analyzer. Two of the most prominent technologies in modern laboratories are the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems.
 - **Orbitrap Analyzer:** This ion trap technology measures the frequency of ion oscillations along a central spindle electrode.^{[9][11]} The recorded image current is converted via a Fast Fourier Transform (FFT) into a mass spectrum.^{[12][13]} The key advantage of the Orbitrap is its exceptionally high resolving power (often $>100,000$ FWHM) and sub-ppm mass accuracy, which are critical for resolving complex mixtures and assigning elemental formulas with high confidence.^{[13][14]}
 - **Quadrupole Time-of-Flight (Q-TOF) Analyzer:** This hybrid instrument combines a quadrupole, which can act as an ion guide or a mass filter, with a TOF mass analyzer.^[15] ^[16] The TOF analyzer measures the flight time of ions through a field-free drift tube; ions with a lower mass-to-charge ratio (m/z) travel faster and reach the detector first.^[17] Q-TOF systems provide excellent mass accuracy and resolution and are particularly well-suited for MS/MS experiments, where the quadrupole selects a precursor ion for fragmentation in a collision cell before the fragments are analyzed by the TOF.^{[15][18][19]}

Integrated Analytical Workflow

The end-to-end process for analyzing 2-(3-Fluorophenyl)azetidine can be visualized as a logical sequence of steps, each critical for generating high-quality, reliable data.



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Caption: End-to-end workflow for LC-HRMS analysis.

Experimental Protocols

These protocols are designed to be robust and self-validating, ensuring the generation of trustworthy and reproducible results.

Protocol 1: Sample and Standard Preparation

The objective is to prepare a clear, particulate-free solution at a concentration suitable for HRMS analysis, typically in the low micromolar range.[20]

- Reagents & Materials:
 - 2-(3-Fluorophenyl)azetidine reference standard
 - LC-MS Grade Acetonitrile (ACN)
 - LC-MS Grade Water
 - Calibrated analytical balance
 - Volumetric flasks and pipettes
 - Autosampler vials
- Procedure:
 1. Prepare Stock Solution (1 mg/mL): Accurately weigh approximately 5.0 mg of the reference standard into a 5.0 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) mixture of ACN and water. This solvent choice ensures solubility and compatibility with both reversed-phase and HILIC chromatography.
 2. Prepare Intermediate Stock (100 µg/mL): Perform a 1-in-10 dilution of the primary stock solution using the same 50:50 ACN/water diluent.

3. Prepare Working Solution (1 µg/mL; ~6.6 µM): Perform a 1-in-100 dilution of the intermediate stock solution. This final concentration is ideal for preventing detector saturation while providing a strong signal for both full scan and MS/MS analysis.
4. Transfer to Vial: Transfer the final working solution to an appropriate autosampler vial for analysis.

Protocol 2: Liquid Chromatography (LC) Method

As a small, polar compound, 2-(3-Fluorophenyl)azetidine can be challenging to retain on traditional reversed-phase (RP) columns.^{[21][22]} Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is presented as the primary approach for superior retention and peak shape. An alternative RP method is also provided.

Parameter	Method A: HILIC (Recommended)	Method B: Reversed-Phase (Alternative)
Column	Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm	Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A	10 mM Ammonium Acetate in 95:5 ACN:Water	0.1% Formic Acid in Water
Mobile Phase B	10 mM Ammonium Acetate in 50:50 ACN:Water	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min	0.4 mL/min
Column Temp.	40 °C	40 °C
Injection Vol.	2 µL	2 µL
Gradient	0-1 min (1% B), 1-7 min (1 to 50% B), 7-8 min (50% B), 8-8.1 min (50 to 1% B), 8.1-10 min (1% B)	0-1 min (2% B), 1-7 min (2 to 98% B), 7-8 min (98% B), 8-8.1 min (98 to 2% B), 8.1-10 min (2% B)

Causality Behind Choices:

- HILIC: This technique uses a polar stationary phase and a high organic mobile phase to retain polar analytes, which would otherwise elute in the void volume of an RP column.[21] Ammonium acetate is used as a volatile salt to aid ionization and improve peak shape.[23]
- Reversed-Phase: The classic choice for many small molecules. Formic acid is a common mobile phase modifier that provides protons to enhance ionization in positive ESI mode.[24]

Protocol 3: High-Resolution Mass Spectrometry Method

This method is designed for a Q-Orbitrap system but is readily adaptable to a Q-TOF platform. It incorporates a data-dependent acquisition (DDA) strategy to automatically trigger MS/MS scans on the most intense ions.

Parameter	Setting
Ionization Mode	ESI, Positive
Capillary Voltage	3.5 kV
Scan Range (m/z)	50 - 500
Full Scan Resolution	70,000 @ m/z 200
AGC Target	1e6
Max. Injection Time	50 ms
Sheath/Aux Gas Flow	40 / 10 (arbitrary units)
Data-Dependent MS/MS	Top 3 most intense ions
MS/MS Resolution	17,500 @ m/z 200
Isolation Window	1.5 m/z
Collision Energy	Stepped NCE: 15, 30, 45 eV

Causality Behind Choices:

- Stepped Collision Energy: Using multiple collision energies ensures a wide range of fragments are generated, from gentle cleavages (low energy) to more extensive fragmentation (high energy), providing richer structural information.

- High Full Scan Resolution (70,000): This is essential for calculating the accurate mass of the precursor ion with high confidence and separating it from potential isobaric interferences.[14]

Protocol 4: System Validation and Calibration

To ensure the trustworthiness of the acquired data, system calibration and suitability checks are mandatory.[25][26]

- Mass Calibration: Prior to analysis, perform an external mass calibration according to the manufacturer's protocol using the recommended calibration solution (e.g., sodium formate or a commercial mix). This ensures the fundamental accuracy of the mass analyzer.[27]
- System Suitability Test (SST): Before running the sample sequence, inject the 1 µg/mL working standard. The acceptance criteria should be:
 - Retention time repeatability: < 2% RSD
 - Peak area repeatability: < 10% RSD
 - Mass accuracy of [M+H]⁺: < 3 ppm

Data Analysis and Structural Confirmation

Step 1: Elemental Composition Confirmation

The primary goal of HRMS is to confirm the elemental composition by comparing the measured accurate mass to the theoretical exact mass.

Table 1: Accurate Mass Confirmation of 2-(3-Fluorophenyl)azetidine

Parameter	Value
Molecular Formula	C₉H₁₀FN
Adduct	[M+H] ⁺ (C ₉ H ₁₁ FN ⁺)
Theoretical Exact Mass	152.08701 Da[28]
Observed Mass (Example)	152.08695 Da
Mass Error (ppm)	-0.39 ppm

| Acceptance Criteria | < 5 ppm (ideally < 3 ppm) |

A mass error of less than 3 ppm provides extremely high confidence in the assigned elemental formula of C₉H₁₁FN⁺.

Step 2: Structural Elucidation via MS/MS Fragmentation

Collision-induced dissociation (CID) of the protonated molecule (m/z 152.0870) provides fragments that act as a structural fingerprint.[29] The proton is expected to reside on the basic nitrogen of the azetidine ring, directing the fragmentation pathways.

Caption: Proposed MS/MS fragmentation of protonated 2-(3-Fluorophenyl)azetidine.

Table 2: Key Diagnostic Fragment Ions

Fragment Ion (m/z)	Elemental Composition	Proposed Identity / Neutral Loss
152.0870	C ₉ H ₁₁ FN ⁺	Precursor Ion [M+H] ⁺
106.0651	C ₇ H ₈ N ⁺	Loss of fluoroethene (C ₂ H ₃ F) via ring opening
96.0397	C ₆ H ₅ F ⁺	Fluorophenyl cation; loss of azetidine radical (C ₃ H ₆ N•)

| 89.0386 | C₇H₅⁺ | Tropylium-like ion; loss of HF from m/z 106 fragment |

Mechanistic Insight:

- The formation of the fluorophenyl cation (m/z 96.0397) is a highly diagnostic fragmentation resulting from the cleavage of the bond between the two ring systems. This confirms the presence of both the fluorophenyl and azetidine moieties.
- The fragment at m/z 106.0651 suggests a rearrangement and opening of the azetidine ring, a common pathway for cyclic amines.[30]
- Observing these specific, high-mass-accuracy fragments provides irrefutable evidence for the structure of 2-(3-Fluorophenyl)azetidine.

Conclusion

This application note details a robust and reliable LC-HRMS methodology for the comprehensive characterization of 2-(3-Fluorophenyl)azetidine. By leveraging the high resolution and mass accuracy of modern Orbitrap or Q-TOF mass spectrometers, this approach enables confident determination of the elemental formula. Furthermore, the use of data-dependent MS/MS acquisition provides rich fragmentation data for unambiguous structural confirmation. The protocols described herein are grounded in established scientific principles and incorporate self-validating steps, ensuring the generation of high-quality, trustworthy data essential for advancing research and drug development programs.

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